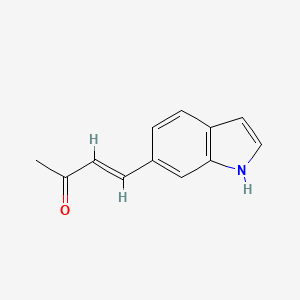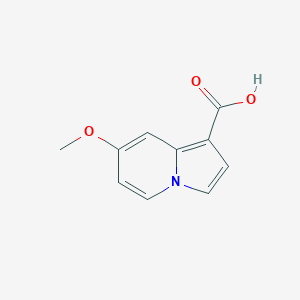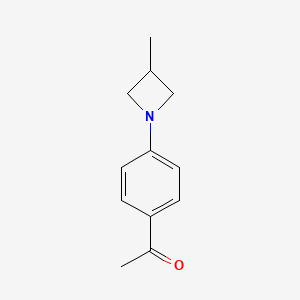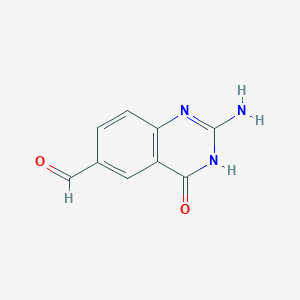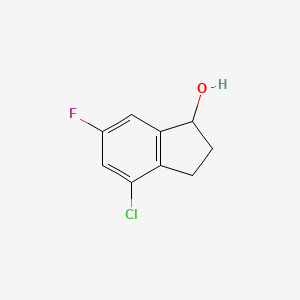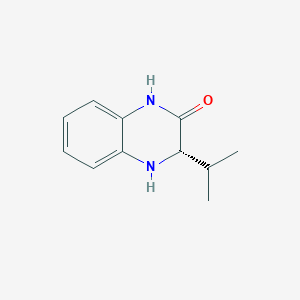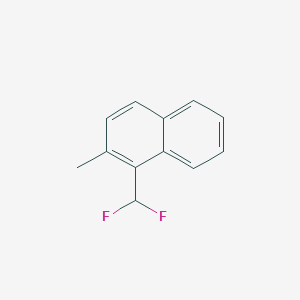
1-(Difluoromethyl)-2-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(二氟甲基)-2-甲基萘是一种有机化合物,属于萘类,萘类是多环芳烃。该化合物以萘环上连接的二氟甲基 (-CF2H) 基团和甲基 (-CH3) 基团为特征。 将氟原子掺入有机分子中通常赋予其独特的化学和物理性质,使这类化合物在各种研究和工业领域具有价值 .
准备方法
1-(二氟甲基)-2-甲基萘的合成可以通过几种方法实现。一种常用的方法是使用二氟卡宾试剂对2-甲基萘进行二氟甲基化。该反应通常需要强碱和合适的溶剂。 另一种方法涉及使用亲电二氟甲基化试剂,这些试剂在受控条件下与2-甲基萘反应引入二氟甲基基团 .
该化合物的工业生产可能涉及大规模的二氟甲基化过程,利用先进的催化体系来提高收率和选择性。 选择试剂、催化剂和反应条件对于优化生产过程的效率和成本效益至关重要 .
化学反应分析
1-(二氟甲基)-2-甲基萘会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的萘醌或其他氧化衍生物。常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 还原反应可以将二氟甲基基团转化为甲基基团或其他还原形式。典型的还原剂包括氢化铝锂 (LiAlH4) 和氢气 (H2) 在催化剂的存在下。
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,卤化可能会产生卤代萘,而硝化会产生硝基萘 .
科学研究应用
作用机制
1-(二氟甲基)-2-甲基萘的作用机制涉及它与特定分子靶点和途径的相互作用。二氟甲基基团可以参与氢键和其他非共价相互作用,影响化合物的结合亲和力和选择性。 这些相互作用可能会影响酶、受体和其他生物分子的活性,从而导致各种生物效应 .
相似化合物的比较
1-(二氟甲基)-2-甲基萘可以与其他类似化合物进行比较,例如:
1-(三氟甲基)-2-甲基萘: 该化合物包含一个三氟甲基 (-CF3) 基团而不是一个二氟甲基基团。额外的氟原子可能会增强其亲脂性和代谢稳定性。
2-(二氟甲基)萘: 该异构体在萘环的不同位置连接了二氟甲基基团,这可能导致不同的化学和物理性质。
1-(二氟甲基)萘: 缺乏甲基基团,该化合物可能与 1-(二氟甲基)-2-甲基萘相比,表现出不同的反应性和应用
属性
分子式 |
C12H10F2 |
|---|---|
分子量 |
192.20 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-2-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7,12H,1H3 |
InChI 键 |
WXTFGEKZKDNONX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



